molecular formula C10H8BrIN2 B1384700 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-63-8

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1384700
CAS No.: 2358751-63-8
M. Wt: 362.99 g/mol
InChI Key: FHRVORQEUHQAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a versatile chemical building block based on the privileged 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold, a structure of high significance in medicinal chemistry . This compound is expertly designed for synthetic chemistry and drug discovery programs, featuring both bromo and iodo substituents that enable sequential and regioselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, for rapid molecular diversification . The N-cyclopropyl group is a key structural feature known to enhance pharmacokinetic properties of drug candidates . Its primary research value lies in the development of targeted therapeutic agents. Patents and scientific literature demonstrate that structurally similar pyrrolo[2,3-b]pyridine derivatives exhibit potent biological activity, including use in the treatment of cancer and as promising inhibitors of NADPH oxidase 2 (NOX2) for neuroscience research . NOX2 inhibition is a validated therapeutic strategy for addressing neuroinflammation and oxidative stress, which are key pathological drivers in neurodegenerative diseases such as Alzheimer's disease . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-cyclopropyl-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2/c11-7-3-4-13-10-9(7)8(12)5-14(10)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVORQEUHQAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pre-synthesized 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) as the iodinating agent . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activity of these receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Halogenation Patterns

Halogen substitutions at positions 3 and 4 are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) and ligand-receptor interactions.

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine 1-Cyclopropyl, 3-I, 4-Br 377.03 Intermediate for NOX2 inhibitors
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 3-I, 5-Br 322.97 Suzuki coupling with phenylacetylene (51% yield)
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine 3-Br, 5-I 322.97 Halogen exchange for further functionalization
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-I, 4-Br, 1-SO₂Ph 439.09 Protected intermediate for nucleophilic substitution

Bulky N-substituents (e.g., cyclopropyl) may sterically hinder reactions but improve metabolic stability in vivo.

N-Substituent Variations

The N1 substituent modulates solubility, steric effects, and binding affinity.

Compound Name N1 Substituent Molecular Weight (g/mol) Notable Properties Reference
4-Bromo-1-isobutyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Isobutyl 379.05 Enhanced lipophilicity; used in kinase inhibitors
4-Bromo-1-(2,2,2-trifluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine Trifluoroethyl 409.03 Electron-withdrawing group improves metabolic stability
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Methyl 211.06 Simpler synthesis (75% yield); lower steric bulk

Key Insight: Cyclopropyl groups at N1 balance steric bulk and conformational flexibility, making them favorable in drug design .

Functional Group Modifications at Position 5

Position 5 is often derivatized to optimize electronic or steric properties.

Compound Name Position 5 Substituent Molecular Weight (g/mol) Applications/SAR Insights Reference
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenyl 325.31 Electron-donating group enhances π-π stacking (94% yield)
5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 3,4-Dimethoxyphenyl 355.34 Increased solubility due to polar substituents
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Phenylethynyl 327.17 Rigid alkyne spacer for conjugation (51% yield)

Key Insight : Aryl groups at position 5 improve binding affinity in kinase inhibitors, while nitro groups facilitate further reduction or substitution reactions .

Structure-Activity Relationships (SAR)

  • Halogen Positioning : Iodine at position 3 and bromine at position 4 are optimal for cross-coupling and maintaining planar geometry for receptor binding .
  • N1 Substituents : Cyclopropyl and trifluoroethyl groups enhance metabolic stability without compromising synthetic accessibility .
  • Electron Effects : Nitro and methoxy groups at position 5 modulate electron density, affecting both reactivity and intermolecular interactions .

Biological Activity

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in cancer research. This compound features a unique structure that includes a pyrrole ring fused with a pyridine ring, modified with bromine and iodine substituents and a cyclopropyl group. The biological activity of this compound has been the subject of various studies, primarily focusing on its role as an inhibitor of fibroblast growth factor receptors (FGFRs).

  • Chemical Structure : The compound's structure consists of a pyrrolo[2,3-b]pyridine core with specific halogen substitutions that enhance its reactivity and biological interactions.
  • Molecular Weight : 362.99 g/mol
  • CAS Number : 1701800-83-0

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

This compound has been identified as a potent inhibitor of FGFR signaling pathways, which are crucial in various cancers. FGFRs play significant roles in cell proliferation, differentiation, and survival.

  • Mechanism of Action : The compound binds to the FGFRs, inhibiting their activity and consequently blocking downstream signaling pathways associated with tumor growth and metastasis.
  • In Vitro Studies : Research indicates that this compound can significantly inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown effective cytotoxicity against ovarian and breast cancer cells while exhibiting limited toxicity toward non-cancerous cells.

Other Biological Activities

In addition to its role as an FGFR inhibitor, this compound has demonstrated potential in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds within the pyrrolo family exhibit antimicrobial properties, although specific data on this compound's activity remains limited.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridineLacks cyclopropyl group; similar halogenationFGFR inhibition
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridineContains tosyl groupPotential anticancer activity
5-Iodo-1H-pyrrolo[2,3-b]pyridineDifferent halogen positionAntimicrobial properties

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Ovarian Cancer Cells : A study assessed the cytotoxic effects of this compound on ovarian cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations.
  • Breast Cancer Cell Line Assessment : Another investigation focused on breast cancer cells where the compound exhibited selective toxicity, sparing healthy cardiac cells while effectively reducing tumor cell proliferation.

Research Findings

Recent research has emphasized the structure-activity relationship (SAR) of pyrrolo derivatives:

  • Modification Potential : The unique combination of bromine and iodine allows for further modifications to enhance efficacy or reduce toxicity.

Q & A

Q. What strategies mitigate cytotoxicity in cell-based assays for derivatives of this compound?

  • Answer : Substituent tuning (e.g., replacing iodine with smaller halogens) reduces off-target effects. Prodrug approaches (e.g., phosphate esters) improve solubility and lower acute toxicity .

Data Contradictions & Resolution

Q. Discrepancies in reported yields for Sonogashira couplings: How can reproducibility be improved?

  • Answer : Variations arise from catalyst loading (optimize Pd:ligand ratios) and oxygen sensitivity. Strict inert conditions (Ar atmosphere) and degassed solvents (THF, DMF) enhance reproducibility. Yields ≥70% are achievable with 10 mol% Pd(PPh₃)₂Cl₂ .

Q. Conflicting NMR assignments for cyclopropyl protons: How to resolve ambiguity?

  • Answer : 2D NMR (COSY, NOESY) clarifies coupling patterns. Cyclopropyl CH₂ groups show distinct cross-peaks with adjacent aromatic protons. Computational NMR prediction tools (e.g., ACD/Labs) corroborate experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.